Cadmium telluride (CdTe) is a II-VI compound semiconductor material composed of cadmium (Cd) and tellurium (Te). [] It is a stable crystalline compound with a distinctive black color. [] CdTe's unique properties, particularly its direct bandgap of 1.5 eV at room temperature, make it well-suited for various scientific applications, especially in photovoltaic technologies and radiation detection. [, ]
Cadmium telluride is classified as a II-VI semiconductor, where cadmium belongs to group II and tellurium belongs to group VI of the periodic table. It is primarily sourced from the extraction of cadmium and tellurium from their respective ores. The compound exhibits properties that make it suitable for use in thin-film solar cells, photodetectors, and other electronic devices due to its favorable band gap energy of approximately 1.5 eV, which aligns well with the solar spectrum.
The synthesis of cadmium telluride can be achieved through various methods:
Cadmium telluride crystallizes in a face-centered cubic structure, which is characteristic of many II-VI semiconductors. The lattice parameter for CdTe is approximately 6.481 Å, and its structure can be described by the zinc blende crystal system. The arrangement of cadmium and tellurium atoms leads to unique electronic properties, making it an efficient semiconductor material.
Cadmium telluride participates in various chemical reactions:
The mechanism of action for cadmium telluride primarily involves its role as a semiconductor in electronic devices:
Cadmium telluride exhibits several key physical and chemical properties:
These properties contribute to its effectiveness in various applications, particularly in photovoltaic technologies where efficiency is paramount.
Cadmium telluride has diverse applications across several scientific fields:
Cadmium telluride (CdTe) crystallizes in the zinc blende structure (space group F$\bar{4}$3m), characterized by a tetrahedral coordination where each cadmium atom is bonded to four tellurium atoms and vice versa. The lattice constant measures 0.648 nm, forming a face-centered cubic unit cell [1]. This phase remains stable up to its melting point of 1,041°C under standard conditions. Above this temperature, CdTe decomposes, with evaporation initiating at approximately 1,050°C [1] [5]. The compound exhibits exceptional chemical stability compared to its constituent elements (cadmium and tellurium), attributable to its high melting point and insolubility in water and most solvents [1].
Phase transitions under non-equilibrium conditions (e.g., thin-film deposition) may result in metastable polytypes, though the zinc blende structure dominates in bulk and device-grade materials. The stability arises from strong ionic-covalent bonds, with a cohesive energy density reflecting balanced Cd–Te interactions [5].
CdTe is a direct bandgap semiconductor with a bandgap of 1.5 eV at 300 K, corresponding to an infrared absorption edge near 830 nm [1] [3]. This optimal bandgap enables efficient absorption across the visible solar spectrum, aligning closely with the Shockley-Queisser theoretical efficiency limit of ~32% for single-junction photovoltaics [5].
Key Optical Characteristics:
Quantum confinement effects significantly alter optical properties at the nanoscale. CdTe quantum dots (QDs) demonstrate tunable bandgaps:
Table 1: Bandgap Variation in CdTe Structures
Material Form | Bandgap (eV) | Wavelength Range | Key Applications |
---|---|---|---|
Bulk (300 K) | 1.50 | Near-IR (830 nm) | Solar cells, IR windows |
Sintered films | 1.47 | Near-IR (844 nm) | Low-cost photovoltaics |
Quantum dots (3 nm) | 3.0 | UV (413 nm) | Bio-imaging, LEDs |
Band structure calculations using density functional theory (DFT) models align closely (within 15.7%) with experimental absorption spectra, confirming transitions from the valence band (Cd orbitals) to the conduction band (Te orbitals) [3].
Defects govern carrier generation, recombination, and transport in CdTe. Key aspects include:
Intrinsic Point Defects:
Extended Defects:
Dislocations critically impact device performance by creating mid-gap states that trap carriers:
Table 2: Dislocation Types in CdTe
Dislocation Type | Burgers Vector | Core Structure | Electronic Impact |
---|---|---|---|
60° perfect | a/2<110> | Unreconstructed | Moderate recombination |
30° partial | a/6<112> | Quadrupole-periodic | Strong trap states |
90° partial (Cd-core) | a/6<112> | Double-periodic | Moderate trap states |
Screw | a/2<110> | Undetected experimentally | Unknown |
Carrier dynamics are further influenced by:
Thermodynamics:
Mechanical Properties:
Molecular dynamics simulations reveal dislocation core energies range from 0.5–1.5 eV/Å, with glide motions requiring stresses >100 MPa at room temperature. These properties influence processing methods (e.g., slicing, polishing) for infrared substrates and detector crystals [5].
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